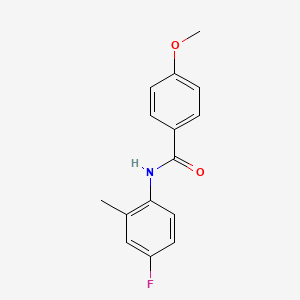

N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide

Description

Properties

Molecular Formula |

C15H14FNO2 |

|---|---|

Molecular Weight |

259.27 g/mol |

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide |

InChI |

InChI=1S/C15H14FNO2/c1-10-9-12(16)5-8-14(10)17-15(18)11-3-6-13(19-2)7-4-11/h3-9H,1-2H3,(H,17,18) |

InChI Key |

IIRCNAYRYQPJPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide typically involves the reaction of 4-fluoro-2-methylaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-methoxybenzoic acid.

Reduction: Formation of N-(4-fluoro-2-methylphenyl)-4-methoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Optimization : and suggest that coupling reagents (DCC/HOBt) and low temperatures (−50°C) improve benzamide yields, a strategy applicable to the target compound’s synthesis.

Biological Activity

N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a unique molecular structure that includes:

- Fluoro-substituted aromatic ring : Enhances lipophilicity and may influence biological activity.

- Methoxy group : Contributes to reactivity and potential interactions with biological targets.

The compound's chemical formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for efficacy against various bacterial strains and fungi. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes, although specific pathways remain under investigation.

Anticancer Potential

The compound has shown promise in anticancer studies. It is believed to inhibit tumor cell proliferation by targeting specific molecular pathways involved in cancer growth. For instance, studies on related benzamide derivatives have demonstrated their ability to inhibit kinases associated with cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | , |

| Anticancer | Inhibits tumor cell proliferation | , |

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to act through the following pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to reduced cell viability in microbial and cancerous cells.

- Cell Signaling Modulation : It may interfere with signal transduction pathways that regulate cell growth and apoptosis .

Case Studies and Research Findings

Q & A

Q. Basic Analytical Techniques

- Spectroscopy : Confirm structure using IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (methoxy singlet at ~3.8 ppm, aromatic protons), and ¹³C-NMR .

- Elemental Analysis : Verify purity by matching experimental and theoretical C/H/N ratios.

- Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺) and fragmentation patterns.

How do reaction conditions influence the yield and purity of the synthesized compound?

Advanced Experimental Design

Optimization parameters include:

What factors govern the fluorescence properties of this compound?

Advanced Spectrofluorometric Analysis

Key findings from analogous benzamide derivatives:

How do structural modifications (e.g., halogen substitution) affect biological activity?

Advanced Comparative Analysis

Comparative studies on benzamide analogs reveal:

| Analog Structure | Key Modification | Biological Impact |

|---|---|---|

| N-(4-chlorophenyl)-4-methoxybenzamide | Cl instead of F | Reduced receptor selectivity . |

| N-(4-bromo-2-fluorophenyl)-... | Br substitution | Alters metabolic stability . |

| Mechanistic Insight : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets, while methyl groups improve pharmacokinetics . |

What methodologies assess the compound’s therapeutic potential (e.g., anticancer activity)?

Q. Advanced Biological Screening

- In vitro Assays :

- MTT Assay : Evaluate cytotoxicity against cancer cell lines (e.g., IC₅₀ values).

- Enzyme Inhibition : Screen for kinase or protease inhibition (e.g., fluorescence-based assays) .

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Quantify target binding affinity (KD values).

- Molecular Docking : Predict interactions with receptors (e.g., EGFR, COX-2) .

How can researchers resolve contradictions in fluorescence stability data?

Advanced Data Contradiction Analysis

Conflicting reports on fluorescence stability may arise from:

- Photobleaching : Use argon-purged solvents to prevent oxidation .

- Concentration Effects : Dilute samples to avoid aggregation (e.g., <1 μM) .

- Instrument Calibration : Standardize λex/λem settings across studies.

What challenges arise in purifying this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.